1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline
CAS No.: 561046-32-0
Cat. No.: VC15917485
Molecular Formula: C17H14ClN
Molecular Weight: 267.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 561046-32-0 |
|---|---|
| Molecular Formula | C17H14ClN |
| Molecular Weight | 267.8 g/mol |
| IUPAC Name | 1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline |
| Standard InChI | InChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3 |
| Standard InChI Key | SIGFTANFLFFISN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Effects
The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, providing a planar aromatic system with inherent electronic asymmetry. The chlorine atom at position 1 introduces electronegativity, enhancing reactivity toward nucleophilic substitution, while the 3-methylphenyl group at position 3 contributes steric bulk and modulates π-π stacking interactions . The methyl group at position 6 further influences solubility and metabolic stability.
Spectroscopic and Computational Data
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SMILES Notation:
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InChI Key:
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X-ray Crystallography: While crystallographic data for this specific compound are unavailable, analogous isoquinolines exhibit bond lengths of 1.34–1.41 Å for C-N and 1.73–1.79 Å for C-Cl .
Synthetic Routes and Optimization
Solid-Phase Combinatorial Synthesis
The patent US5874443A outlines a robust method for synthesizing isoquinoline derivatives via solid-phase techniques :
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Resin Functionalization: Wang resin is loaded with Fmoc-protected amino acids.
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Aldehyde Condensation: Deprotected amines react with aldehydes (e.g., 3-methylbenzaldehyde) in dimethylformamide (DMF) with trimethyl orthoformate.
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Cyclization: Treatment with homophthalic anhydride and triethylamine yields the isoquinoline core.
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Chlorination: Electrophilic chlorination using introduces the chlorine substituent.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
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Thermal Stability: Decomposes above 240°C without melting, as observed in thermogravimetric analysis (TGA) .
Reactivity Profile
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Nucleophilic Substitution: The chlorine atom undergoes displacement with amines (e.g., piperidine) at 80°C .
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Electrophilic Aromatic Substitution: Nitration at position 5 occurs preferentially due to directing effects of the methyl groups .
Biological and Industrial Applications
Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Source |
|---|---|---|
| Chlorine at position 1 | Enhances binding to hydrophobic pockets | |
| 3-Methylphenyl group | Reduces metabolic clearance |
Comparative Analysis with Analogous Compounds
Chlorinated Isoquinoline Derivatives
| Compound | Molecular Weight (g/mol) | Key Feature |
|---|---|---|
| 6-Chloro-3-methylisoquinoline | 177.63 | Simpler backbone, no aryl substituent |
| 1-Chloroisoquinoline | 163.60 | Lacks methyl groups |
| Target Compound | 267.80 | 3-Methylphenyl enhances lipophilicity |
Future Research Directions
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